molecular formula C15H12N2O3 B188634 N-(benzoylcarbamoyl)benzamide CAS No. 965-04-8

N-(benzoylcarbamoyl)benzamide

Cat. No. B188634
CAS RN: 965-04-8
M. Wt: 268.27 g/mol
InChI Key: VCXYSAZTMYGBLO-UHFFFAOYSA-N
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Description

N-(benzoylcarbamoyl)benzamide, also known as benzamide or N-benzoyl-benzamide, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of benzamides and is commonly used as a biochemical tool to study various biological processes.

Mechanism Of Action

The mechanism of action of N-(benzoylcarbamoyl)N-(benzoylcarbamoyl)benzamide is through the inhibition of certain enzymes, such as proteases, which are involved in the degradation of proteins. This inhibition results in the accumulation of proteins, leading to changes in cellular processes.

Biochemical And Physiological Effects

N-(benzoylcarbamoyl)N-(benzoylcarbamoyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. Additionally, it has been shown to regulate the expression of certain genes involved in cellular processes.

Advantages And Limitations For Lab Experiments

The advantages of using N-(benzoylcarbamoyl)N-(benzoylcarbamoyl)benzamide in laboratory experiments include its well-established synthesis method, its ability to inhibit certain enzymes, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are several future directions for the use of N-(benzoylcarbamoyl)N-(benzoylcarbamoyl)benzamide in scientific research. One potential area of research is the investigation of its effects on cellular pathways involved in the regulation of gene expression. Additionally, further research is needed to fully understand its potential as a therapeutic agent for the treatment of cancer and other diseases.
In conclusion, N-(benzoylcarbamoyl)N-(benzoylcarbamoyl)benzamide is a valuable tool in scientific research due to its unique properties and ability to inhibit certain enzymes. Its potential as a therapeutic agent for the treatment of cancer and other diseases warrants further investigation.

Synthesis Methods

The synthesis of N-(benzoylcarbamoyl)N-(benzoylcarbamoyl)benzamide can be achieved by reacting benzoyl chloride with ammonium carbonate followed by reaction with aniline. This method is commonly used in laboratories and has been well-established in the literature.

Scientific Research Applications

N-(benzoylcarbamoyl)N-(benzoylcarbamoyl)benzamide has been used in various scientific research studies to investigate the mechanism of action of several biological processes. It has been used as a tool to study the effects of certain enzymes, such as proteases, on protein degradation. Additionally, it has been used to study the role of certain cellular pathways in the regulation of gene expression.

properties

CAS RN

965-04-8

Product Name

N-(benzoylcarbamoyl)benzamide

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

N-(benzoylcarbamoyl)benzamide

InChI

InChI=1S/C15H12N2O3/c18-13(11-7-3-1-4-8-11)16-15(20)17-14(19)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19,20)

InChI Key

VCXYSAZTMYGBLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2

Other CAS RN

965-04-8

Origin of Product

United States

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